molecular formula C10H11NO2S B1441953 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide CAS No. 19654-38-7

1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

Cat. No.: B1441953
CAS No.: 19654-38-7
M. Wt: 209.27 g/mol
InChI Key: AVYSFQMOPSDSBK-UHFFFAOYSA-N
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Description

1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a dimethylformamide moiety

Scientific Research Applications

1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formylbenzenethiol and N,N-dimethylformamide.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Reaction Mechanism: The formyl group on the phenyl ring reacts with the sulfanyl group, forming a stable intermediate. This intermediate then undergoes further reaction with N,N-dimethylformamide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Process: Depending on the scale of production, either batch or continuous processes can be employed.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under appropriate conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the sulfanyl group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of stable intermediates and final products that exert specific effects in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-formylphenyl)sulfanyl]ethanol: Similar structure but with an ethanol moiety instead of dimethylformamide.

    1-[(4-formylphenyl)sulfanyl]acetic acid: Contains an acetic acid group instead of dimethylformamide.

    1-[(4-formylphenyl)sulfanyl]benzene: Lacks the dimethylformamide moiety.

Uniqueness

1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide is unique due to the presence of both a formyl group and a dimethylformamide moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

S-(4-formylphenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSFQMOPSDSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide
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1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide
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1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide
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1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide
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1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 6
1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

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